Methantheline bromide

Description

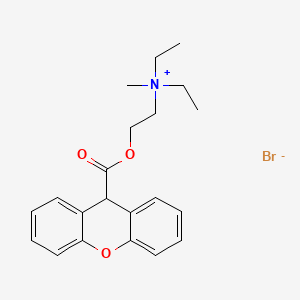

Structure

3D Structure of Parent

Properties

IUPAC Name |

diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO3.BrH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMWYJDJHJQZDE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023277 | |

| Record name | Methantheline bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-46-3 | |

| Record name | Methanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methantheline bromide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Banthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methantheline bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanthelinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANTHELINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090519SAPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Methantheline Bromide on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methantheline (B1204047) bromide is a synthetic quaternary ammonium (B1175870) compound classified as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its primary therapeutic action is the relaxation of smooth muscle, which has historically been leveraged for treating gastrointestinal disorders like peptic ulcers and irritable bowel syndrome, as well as conditions involving smooth muscle spasms in the urinary bladder.[2][3] This technical guide provides an in-depth exploration of the molecular mechanism by which methantheline bromide exerts its effects on smooth muscle. It details the underlying signaling pathways, presents quantitative pharmacological data in context, outlines key experimental protocols for its characterization, and provides visual representations of these complex processes to support advanced research and drug development.

Core Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

The fundamental mechanism of action of methantheline bromide is its function as a competitive antagonist at muscarinic acetylcholine receptors.[2] It binds reversibly to these receptors, which are present on the surface of smooth muscle cells, without activating them.[1] By occupying the same binding site as the endogenous neurotransmitter, acetylcholine (ACh), methantheline bromide prevents ACh from initiating the intracellular signaling cascade that leads to muscle contraction.[1][3]

This antagonism is not specific to a single subtype of muscarinic receptor. Methantheline bromide acts as a non-selective antagonist , meaning it blocks multiple muscarinic receptor subtypes (M1-M5) distributed throughout the body. However, its most clinically relevant effects on smooth muscle are primarily due to the blockade of the M3 muscarinic receptor . The M3 subtype is the predominant muscarinic receptor found on smooth muscle cells of the gastrointestinal tract, bladder, and bronchioles, and it is directly responsible for mediating ACh-induced contraction.[3][4]

Signaling Pathways

To understand the action of methantheline bromide, one must first understand the standard pathway of acetylcholine-induced smooth muscle contraction.

Acetylcholine-Induced Smooth Muscle Contraction

Acetylcholine released from postganglionic parasympathetic nerves binds to M3 muscarinic receptors on the smooth muscle cell membrane. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, engages the Gαq subunit of its associated heterotrimeric G-protein. This initiates the following cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the enzyme phospholipase C.

-

Generation of Second Messengers: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the cell's intracellular calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Activation of Myosin Light Chain Kinase (MLCK): The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to the protein calmodulin. The Ca2+-calmodulin complex then activates Myosin Light Chain Kinase (MLCK).

-

Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II. This phosphorylation enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction.

Inhibition by Methantheline Bromide

Methantheline bromide disrupts this pathway at the very first step. By competitively binding to the M3 receptor, it prevents acetylcholine from initiating the entire cascade.

Quantitative Data

However, the affinity of an antagonist is typically determined through functional studies (pA2) or radioligand binding assays (Ki). The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[5][6] For context, the table below presents affinity values for other well-known muscarinic antagonists, illustrating the range of affinities and the concept of selectivity.

| Antagonist | Primary Subtype(s) | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| Atropine | Non-selective | ~1-2 | ~2-3 | ~1-2 | ~1-2 | ~2-3 |

| Pirenzepine | M1 Selective | ~15-20 | ~300 | ~250 | ~100 | ~300 |

| Darifenacin | M3 Selective | ~100 | ~300 | ~1-5 | ~200 | ~150 |

| Methoctramine | M2 Selective | ~100 | ~10-20 | ~200 | ~50 | ~300 |

Note: These are representative values from various sources and may differ based on experimental conditions. Methantheline bromide would be expected to have a profile more akin to atropine, with relatively similar affinities across subtypes.

Experimental Protocols

The characterization of a muscarinic antagonist like methantheline bromide relies on established pharmacological assays.

Protocol: In Vitro Smooth Muscle Contractility Assay (Organ Bath)

This assay directly measures the functional effect of the antagonist on smooth muscle tissue. The guinea pig ileum is a classic preparation rich in M3 receptors.[7]

Objective: To determine the potency and competitive nature of methantheline bromide's antagonism against acetylcholine-induced contractions in isolated guinea pig ileum.

Methodology:

-

Tissue Preparation: A male guinea pig is humanely euthanized. A segment of the distal ileum is excised and placed in Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), continuously aerated with 95% O2 / 5% CO2 at 37°C.

-

Mounting: A 2-3 cm segment of the ileum is mounted vertically in an organ bath containing the aerated Krebs buffer. One end is tied to a fixed hook, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram, with buffer changes every 15 minutes.

-

Agonist Dose-Response Curve (Control): A cumulative concentration-response curve for acetylcholine is generated. Starting with a low concentration (e.g., 1 nM), the concentration of acetylcholine in the bath is incrementally increased (e.g., by half-log units) until a maximal contraction is achieved. The tissue is then washed repeatedly to return to baseline.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of methantheline bromide (e.g., 10 nM) for a predetermined period (e.g., 30 minutes).

-

Agonist Dose-Response Curve (with Antagonist): The acetylcholine cumulative concentration-response curve is repeated in the presence of methantheline bromide.

-

Data Analysis: The concentration-response curves are plotted. For a competitive antagonist, the curve in the presence of methantheline bromide will be shifted to the right in a parallel fashion, without a reduction in the maximal response. The magnitude of this shift (the dose ratio) can be used to calculate the pA2 value via a Schild plot analysis.[8][9]

Protocol: Competitive Radioligand Binding Assay

This biochemical assay quantifies the affinity of the antagonist for specific receptor subtypes expressed in a cell line.

Objective: To determine the binding affinity (Ki) of methantheline bromide for a specific muscarinic receptor subtype (e.g., human M3).

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

-

Assay Setup: The assay is performed in 96-well plates. Each well contains:

-

A fixed amount of the prepared cell membranes.

-

A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) near its Kd value.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

-

Competition Binding: Increasing concentrations of unlabeled methantheline bromide (the "competitor") are added to the wells.

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a very high concentration of a non-labeled antagonist (e.g., 10 µM atropine) to saturate all specific binding sites.

-

-

Incubation: The plates are incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (in disintegrations per minute, DPM) is counted using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is plotted as the percentage of specific binding versus the log concentration of methantheline bromide. A sigmoidal competition curve is fitted to the data to determine the IC50 value (the concentration of methantheline bromide that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

Methantheline bromide exerts its relaxant effect on smooth muscle through a well-established mechanism of competitive, non-selective antagonism at muscarinic acetylcholine receptors.[1][2] By physically blocking the M3 receptor subtype, it prevents acetylcholine from initiating the Gq-PLC-IP3 signaling cascade, thereby inhibiting the mobilization of intracellular calcium and subsequent muscle contraction.[3] While specific subtype affinity data is limited, its functional effects can be precisely quantified using classical pharmacological techniques such as in vitro organ bath studies and radioligand binding assays. A thorough understanding of this mechanism is crucial for the rational development of new, more selective antimuscarinic agents for treating disorders of smooth muscle hyperactivity.

References

- 1. Methantheline Bromide | C21H26BrNO3 | CID 5883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic cholinergic blocking agents: Methantheline bromide, Propantheline bromide, Benztropine mesylate, Orphenadrine citrate, Biperidine hydrochloride | Pharmaguideline [pharmaguideline.com]

- 3. What is Methantheline Bromide used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Pa2 determination | PPTX [slideshare.net]

- 6. pA2 and receptor differentiation: A statistical analysis of competitive antagonism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]

- 8. neuron.mefst.hr [neuron.mefst.hr]

- 9. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

An In-depth Technical Guide on the Chemical Properties and Structure of Methantheline Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methantheline bromide, a synthetic quaternary ammonium (B1175870) antimuscarinic agent, has been a subject of pharmacological interest due to its effects on the parasympathetic nervous system.[1] It functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in smooth muscle spasms and glandular secretions.[2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used for its characterization. It is intended to serve as a detailed resource for professionals in research and drug development.

Chemical Structure and Identification

Methantheline bromide is a quaternary ammonium salt characterized by a xanthene-9-carboxylate ester functional group.[4][5] The quaternary ammonium group confers a permanent positive charge, which influences its absorption and distribution characteristics.

-

IUPAC Name: diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium bromide[5]

-

CAS Registry Number: 53-46-3[4]

-

Molecular Formula: C₂₁H₂₆BrNO₃[4]

-

SMILES: CC--INVALID-LINK--(CC)CCOC(=O)C1c2ccccc2Oc3ccccc31.[Br-][6]

-

Synonyms: Banthine Bromide, diethyl(2-hydroxyethyl)methylammonium bromide xanthene-9-carboxylate[4][7]

Physicochemical Properties

The physicochemical properties of Methantheline bromide are critical for its formulation, delivery, and biological activity. It presents as a white, crystalline solid with a bitter taste and is known to be slightly hygroscopic.[4][8] Aqueous solutions are not stable and tend to hydrolyze over a period of a few days.[9]

| Property | Value | Source(s) |

| Molecular Weight | 420.34 g/mol | [4][5] |

| Melting Point | 175-176 °C | [4] |

| Solubility | Freely soluble in water and alcohol; Practically insoluble in ether | [4] |

| pH (2% aqueous solution) | 5.0 - 5.5 | [4] |

| UV max (in alcohol) | 246 nm, 282 nm | [4] |

| Percent Composition | C 60.00%, H 6.23%, Br 19.01%, N 3.33%, O 11.42% | [4] |

Mechanism of Action: Anticholinergic Signaling

Methantheline bromide exerts its pharmacological effects as a non-selective muscarinic antagonist. It competitively blocks the action of the neurotransmitter acetylcholine at muscarinic receptors located on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[1][3] This blockade is particularly effective at M3 muscarinic receptors, which are prevalent in the smooth muscles and secretory glands of the gastrointestinal tract.[10] By inhibiting acetylcholine's binding, Methantheline bromide reduces gastrointestinal motility and secretion, which is the basis for its use in treating conditions like peptic ulcers and irritable bowel syndrome.[10]

Experimental Protocols and Characterization

The synthesis and characterization of Methantheline bromide involve standard organic chemistry techniques and analytical methods.

Synthesis

The preparation of Methantheline bromide is typically achieved through a two-step process: esterification followed by quaternization.[4]

Experimental Protocol:

-

Stage 1: Esterification of Xanthene-9-carboxylic Acid:

-

Xanthene-9-carboxylic acid is reacted with 2-(diethylamino)ethanol.

-

The reaction is typically performed in a high-boiling point solvent (e.g., toluene (B28343) or xylene) with azeotropic removal of water to drive the reaction to completion.

-

The mixture is heated to reflux until the theoretical amount of water is collected.

-

The solvent is removed under reduced pressure to yield the crude amino ester intermediate, 2-(diethylamino)ethyl xanthene-9-carboxylate.

-

-

Stage 2: Quaternization:

-

The crude amino ester from Stage 1 is dissolved in a suitable solvent such as acetone (B3395972) or acetonitrile.

-

The solution is treated with methyl bromide. Due to the volatility and toxicity of methyl bromide, this reaction is conducted in a sealed pressure vessel.

-

The reaction mixture is heated, allowing the pressure to increase, and maintained for several hours to ensure complete quaternization of the tertiary amine.

-

Upon cooling, the product, Methantheline bromide, precipitates from the solution and can be collected by filtration and purified by recrystallization, typically from isopropanol.[4]

-

Spectroscopic Characterization

A combination of spectroscopic methods is essential for confirming the structure and purity of the synthesized Methantheline bromide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the various proton environments in the molecule. Key signals would include those for the aromatic protons of the xanthene ring system, the methylene (B1212753) protons of the ethyl groups attached to the nitrogen and the ester oxygen, the methyl protons of the ethyl groups, and the N-methyl group. SpectraBase reports ¹H NMR data for Methantheline bromide using CDCl₃ as the solvent.[11]

-

¹³C NMR: The carbon NMR spectrum would be used to identify all unique carbon atoms, including the carbonyl carbon of the ester (typically in the 160-180 ppm region), the aromatic carbons, and the aliphatic carbons of the quaternary ammonium moiety.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands for Methantheline bromide would include:

-

A strong C=O stretching vibration for the ester group, typically around 1735-1750 cm⁻¹.

-

C-O stretching vibrations for the ester, typically in the 1000-1300 cm⁻¹ region.

-

C-H stretching vibrations for aromatic and aliphatic groups.

-

C=C stretching vibrations for the aromatic rings.

-

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For Methantheline bromide, the cationic component (Methantheline) would be detected. The expected exact mass for the cation C₂₁H₂₆NO₃⁺ is approximately 340.19 Da. The fragmentation pattern would provide further structural evidence.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

As reported, Methantheline bromide exhibits maximum absorbance at 246 nm and 282 nm when dissolved in alcohol, which is characteristic of the xanthene chromophore.[4]

-

Conclusion

Methantheline bromide is a well-characterized anticholinergic agent with a defined chemical structure and a clear mechanism of action. The data and protocols presented in this guide, from its physicochemical properties to its synthesis and spectroscopic characterization, provide a solid foundation for researchers and professionals in the field of drug development. The competitive antagonism at muscarinic receptors remains its key pharmacological feature, underpinning its therapeutic applications.

References

- 1. Anticholinergic - Wikipedia [en.wikipedia.org]

- 2. Synthetic cholinergic blocking agents: Methantheline bromide, Propantheline bromide, Benztropine mesylate, Orphenadrine citrate, Biperidine hydrochloride | Pharmaguideline [pharmaguideline.com]

- 3. Methantheline | C21H26NO3+ | CID 4097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methantheline Bromide [drugfuture.com]

- 5. Methantheline Bromide | C21H26BrNO3 | CID 5883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. SID 134971189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. METHANTHELINE BROMIDE | 53-46-3 [chemicalbook.com]

- 10. What is Methantheline Bromide used for? [synapse.patsnap.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

Methantheline Bromide: A Technical Guide for the Cholinergic Blocking Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methantheline (B1204047) bromide is a synthetically derived quaternary ammonium (B1175870) compound that functions as a cholinergic blocking agent. By acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, it effectively inhibits the actions of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This technical guide provides an in-depth overview of methantheline bromide, including its mechanism of action, physicochemical properties, and established therapeutic applications. The document details experimental protocols for its synthesis and for evaluating its biological activity. Due to the limited availability of recent quantitative data for methantheline bromide, this guide also presents comparative data for the structurally and functionally similar compound, propantheline (B1209224) bromide, to provide a relevant pharmacological context. The guide incorporates detailed signaling pathway diagrams and experimental workflows to facilitate a comprehensive understanding of this classic anticholinergic drug.

Introduction

Methantheline bromide, known by trade names such as Banthine, is a synthetic antimuscarinic agent that has been used in the management of conditions characterized by excessive smooth muscle contraction and glandular secretion.[1] Its primary therapeutic applications have been in the treatment of peptic ulcer disease, irritable bowel syndrome (IBS), and hyperhidrosis.[1][2] As a quaternary ammonium compound, methantheline bromide possesses distinct pharmacokinetic properties, including limited ability to cross the blood-brain barrier, which results in predominantly peripheral effects.[3] This guide aims to provide a detailed technical resource for researchers and drug development professionals, summarizing the current knowledge on methantheline bromide and providing practical experimental methodologies.

Physicochemical Properties

Methantheline bromide is a white, crystalline powder with a bitter taste. It is freely soluble in water and alcohol but practically insoluble in ether. The compound is known to be slightly hygroscopic.[4]

| Property | Value | Source |

| Chemical Name | N,N-diethyl-N-methyl-2-[(9H-xanthen-9-ylcarbonyl)oxy]ethanaminium bromide | [5] |

| CAS Number | 53-46-3 | [6] |

| Molecular Formula | C₂₁H₂₆BrNO₃ | [6] |

| Molecular Weight | 420.34 g/mol | [6] |

| Melting Point | 171-177 °C | [7] |

Mechanism of Action

Methantheline bromide is a non-selective competitive antagonist of acetylcholine at muscarinic receptors.[3] It competes with acetylcholine for binding sites on these G-protein coupled receptors located on the effector cells of postganglionic parasympathetic nerves. This antagonism blocks the signaling cascade initiated by acetylcholine, leading to a reduction in smooth muscle tone and glandular secretions.[8] The primary targets for its therapeutic effects in the gastrointestinal tract and sweat glands are the M1 and M3 muscarinic receptor subtypes.[8]

Signaling Pathway of Muscarinic Receptor Antagonism

The binding of acetylcholine to M1 and M3 muscarinic receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), which, along with DAG-mediated activation of protein kinase C (PKC), results in smooth muscle contraction and glandular secretion. Methantheline bromide, by blocking the initial binding of acetylcholine, inhibits this entire signaling cascade.

Pharmacokinetics

For comparative purposes, the pharmacokinetic parameters of the closely related compound, propantheline bromide, are presented below. It is important to note that these values are not directly transferable to methantheline bromide.

| Parameter | Value (for Propantheline Bromide) | Source |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours (oral) | [10] |

| Elimination Half-life (t½) | ~1.6 hours (oral) | [10] |

| Bioavailability | Low | [11] |

| Excretion | Primarily as metabolites in urine |

Quantitative In Vitro Pharmacology

Specific in vitro binding affinity data, such as Ki or IC50 values, for methantheline bromide at different muscarinic receptor subtypes are not widely reported in recent scientific literature. As a non-selective muscarinic antagonist, it is expected to have affinity for all five muscarinic receptor subtypes (M1-M5).

For context, the following table provides pA2 values for various muscarinic antagonists from an in vivo study on human forearm vasculature, which is predominantly mediated by the M3 receptor subtype. The pA2 value is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

| Antagonist | Apparent pA2 Value | Receptor Selectivity | Source |

| Atropine | 8.03 ± 0.03 | Non-selective | |

| Pirenzepine | 6.71 ± 0.08 | M1 selective | |

| AF-DX 116 | 5.32 ± 0.05 | M2 selective |

Experimental Protocols

Synthesis of Methantheline Bromide

The synthesis of methantheline bromide can be achieved through the esterification of xanthene-9-carboxylic acid with N,N-diethyl-N-methylethanolamine, followed by quaternization with methyl bromide. A method for its preparation is described in a German patent.

Step 1: Preparation of Xanthene-9-carboxylic acid ß-diethylaminoethyl ester

This step involves the reaction of xanthene-9-carboxylic acid with 2-diethylaminoethanol.

Step 2: Quaternization to form Methantheline Bromide

The resulting ester is then reacted with methyl bromide to yield the final product.

Detailed Protocol (based on a similar synthesis):

-

A slurry of sodium xanthene-9-carboxylate is prepared in a suitable solvent such as isopropanol.

-

Diethyl methyl bromoethylammonium bromide is added to the slurry.

-

The reaction mixture is heated for several hours.

-

After cooling, the precipitated sodium bromide is removed by filtration.

-

The filtrate is cooled to induce crystallization of methantheline bromide.

-

The product is collected by filtration and can be recrystallized from a suitable solvent to achieve high purity.

Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of methantheline bromide for muscarinic receptors.

Materials:

-

Membrane preparations from cells expressing a specific human muscarinic receptor subtype.

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

Methantheline bromide.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Wash buffer (e.g., ice-cold assay buffer).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

96-well filter plates.

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of methantheline bromide in the assay buffer.

-

In a 96-well filter plate, set up triplicate wells for total binding (assay buffer, radioligand, membrane preparation), non-specific binding (atropine, radioligand, membrane preparation), and competitive binding (methantheline bromide dilutions, radioligand, membrane preparation).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Add scintillation cocktail to each well and measure the radioactivity.

-

Analyze the data to determine the IC50 value of methantheline bromide, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Clinical Trial Data

A notable clinical trial investigated the efficacy and safety of methantheline bromide for the treatment of axillary and palmar hyperhidrosis. This multicenter, randomized, placebo-controlled trial provides valuable quantitative data on its clinical effects.

| Parameter | Methantheline Bromide Group | Placebo Group | p-value | Source |

| Dosage | 50 mg, three times daily | Placebo | N/A | |

| Mean Axillary Sweat Production (mg/5 min) at Day 28 | 99 | 130 | 0.004 | |

| Change in Hyperhidrosis Disease Severity Score (HDSS) | Decrease from 3.2 to 2.4 | Decrease from 3.2 to 2.7 | 0.002 | |

| Change in Dermatology Life Quality Index (DLQI) | Decrease from 16.4 to 9.7 | Decrease from 17 to 12.2 | 0.003 | |

| Most Frequent Adverse Event | Dry mouth | - | N/A |

Conclusion

Methantheline bromide is a well-established synthetic cholinergic blocking agent with a clear mechanism of action as a non-selective muscarinic receptor antagonist. While it has been largely superseded by newer agents with more favorable side-effect profiles, it remains a valuable tool for pharmacological research and may still have clinical utility in specific situations. This technical guide has summarized the available information on its properties and provided detailed experimental protocols to aid researchers in their investigations. The persistent lack of recent, publicly available quantitative data on its binding affinities and human pharmacokinetics highlights an area for potential future research to fully characterize this classic anticholinergic compound.

References

- 1. Bioavailability of Vagantin® Coated Tablets Relative to an Oral Methantheline Bromide Solution | Clinical Research Trial Listing [centerwatch.com]

- 2. Biological half-life - Wikipedia [en.wikipedia.org]

- 3. GSRS [precision.fda.gov]

- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Methantheline Bromide used for? [synapse.patsnap.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Plasma levels and urinary excretion of orally administered propantheline bromide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of propantheline bromide in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of some urinary metabolites of propantheline bromide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a "Medical Vagotomy": The History and Original Discovery of Methantheline Bromide

For Researchers, Scientists, and Drug Development Professionals

Methantheline bromide, commercially known as Banthine, emerged in the mid-20th century as a groundbreaking therapeutic agent for peptic ulcer disease.[1][2] Its introduction marked a significant advancement in the management of gastrointestinal disorders characterized by hypermotility and hypersecretion.[3] This synthetic quaternary ammonium (B1175870) compound offered a novel approach by pharmacologically mimicking the effects of a surgical vagotomy, effectively reducing gastric acid secretion and motility.[4] This technical guide delves into the history, original discovery, synthesis, and seminal pharmacological and clinical findings that established Methantheline bromide as a cornerstone in the treatment of peptic ulcers in its era.

From Laboratory Bench to Clinical Practice: A Timeline of Discovery

Methantheline bromide was developed in the mid-20th century and introduced to the medical community in 1950.[2] The pioneering work on its synthesis was conducted by J. W. Cusic and R. A. Robinson, with their findings published in the Journal of Organic Chemistry in 1951 and a subsequent patent awarded in 1952.[1] The initial pharmacological investigations that elucidated its mechanism of action and therapeutic potential were carried out by W. E. Hambourger and his colleagues, with their pivotal paper appearing in the Journal of Pharmacology and Experimental Therapeutics in 1950.[1]

The Chemical Foundation: Synthesis of a Novel Anticholinergic

The synthesis of Methantheline bromide is a multi-step process rooted in the chemistry of xanthene derivatives. The key starting materials are 9-xanthenecarboxylic acid and 2-diethylaminoethanol.[1]

Experimental Protocol: Synthesis of Methantheline Bromide

While the precise, step-by-step protocol from the original 1951 publication by Cusic and Robinson is not fully detailed in readily available literature, the general synthetic pathway can be outlined as follows:

Step 1: Esterification of 9-Xanthenecarboxylic Acid with 2-Diethylaminoethanol

-

Reactants: 9-Xanthenecarboxylic acid and 2-diethylaminoethanol are reacted in an appropriate solvent.

-

Conditions: The reaction mixture is heated to facilitate the formation of the ester, β-diethylaminoethyl 9-xanthenecarboxylate. This is a condensation reaction where a molecule of water is eliminated.

-

Purification: The resulting ester is purified to remove any unreacted starting materials and byproducts.

Step 2: Quaternization of the Amino Ester

-

Reactant: The purified β-diethylaminoethyl 9-xanthenecarboxylate is then reacted with methyl bromide.

-

Conditions: This reaction introduces a methyl group to the tertiary amine of the diethylaminoethyl moiety, forming a quaternary ammonium salt. This step is crucial for the compound's anticholinergic activity.

-

Final Product: The resulting product is Methantheline bromide (diethyl(2-hydroxyethyl)methylammonium bromide xanthene-9-carboxylate), which is then isolated and purified.[1]

The final product is described as a white, slightly hygroscopic, crystalline salt that is freely soluble in water and alcohol.[1][2]

Unraveling the Mechanism: Pharmacological Profile

The seminal work by Hambourger et al. in 1950 established Methantheline bromide as a potent anticholinergic agent.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly the M3 receptors located on parietal cells in the stomach and on smooth muscle cells of the gastrointestinal tract.[1] By blocking these receptors, Methantheline bromide effectively inhibits the parasympathetic stimulation of gastric acid secretion and reduces gastrointestinal motility.[3][4]

Key Pharmacological Actions:

-

Antisecretory Effect: Significantly reduces the volume and acidity of gastric secretions.[4]

-

Antispasmodic Effect: Decreases the tone and motility of the gastrointestinal tract, alleviating spasms and pain associated with peptic ulcers.[3]

Quantitative Pharmacological Data

| Parameter | Species | Value | Reference |

| LD50 (Intraperitoneal) | Mice | 76 mg/kg | [1][2] |

Experimental Protocol: Assessment of Antisecretory and Antispasmodic Effects in Animal Models (General Methodology)

The early pharmacological studies on Methantheline bromide likely employed canine models with surgically created gastric pouches (e.g., Heidenhain or Pavlov pouches) to study its effects on gastric secretion.

1. Gastric Secretion Studies (Heidenhain/Pavlov Pouch Dogs):

-

Animal Model: Healthy adult dogs with chronic gastric fistulae or pouches are used. These models allow for the collection of pure gastric juice, uncontaminated by food.

-

Basal Secretion: Gastric juice is collected for a predetermined period to establish a baseline secretion rate.

-

Stimulation of Secretion: Gastric secretion is stimulated using agents like histamine (B1213489) or by inducing a physiological stimulus (e.g., a meal for Pavlov pouch dogs).

-

Drug Administration: Methantheline bromide is administered intravenously, intramuscularly, or orally at varying doses.

-

Sample Collection and Analysis: Gastric juice samples are collected at regular intervals following drug administration. The volume of secretion is measured, and the concentration of hydrochloric acid is determined by titration.

-

Outcome Measures: The primary outcomes are the percentage reduction in the volume of gastric secretion and the total acid output compared to the stimulated control period.

2. Gastrointestinal Motility Studies:

-

Methodology: The effect on gastrointestinal motility was often studied using balloon kymography in conscious dogs or by observing the transit of a radiopaque substance through the gastrointestinal tract.

-

Procedure (Balloon Kymography): A small balloon is inserted into the stomach or intestine of a trained, conscious dog. The balloon is connected to a pressure transducer, and changes in pressure, indicative of muscle contractions, are recorded on a kymograph.

-

Drug Administration: Methantheline bromide is administered, and the subsequent changes in the frequency and amplitude of contractions are recorded and compared to the baseline.

Clinical Validation: The First Human Trials

The first major clinical trial of Methantheline bromide (Banthine) in 100 patients with peptic ulcer was published in the Journal of the American Medical Association in 1950 by Grimson, Lyons, and Reeves.[3] This study provided crucial evidence of its efficacy and safety in a clinical setting.

Clinical Trial Summary (Grimson et al., 1950)

| Parameter | Details |

| Study Population | 100 patients with peptic ulcer. |

| Intervention | Methantheline bromide (Banthine). |

| Key Findings | A high proportion of patients experienced good response, including relief of ulcer pain and promotion of ulcer healing.[3] |

| Side Effects | Common side effects were characteristic of its anticholinergic action and included dry mouth, blurring of vision, and urinary slowing. Severe urinary retention was noted in some elderly male patients.[3] |

A subsequent report in 1952 highlighted that the dosage and schedule of Banthine often needed to be individualized to achieve optimal therapeutic effects while minimizing side effects.[3]

Signaling Pathways and Logical Relationships

The therapeutic effect of Methantheline bromide is a direct consequence of its interaction with the muscarinic signaling pathway in the gastrointestinal system.

Caption: Muscarinic M3 receptor signaling pathway and the inhibitory action of Methantheline bromide.

Caption: General experimental workflow for preclinical pharmacological assessment of Methantheline bromide.

Conclusion: A Legacy in Gastroenterology

The discovery and development of Methantheline bromide represent a pivotal moment in the history of peptic ulcer treatment. It was one of the first drugs to offer a targeted pharmacological approach to reducing gastric acid and motility, providing relief for countless patients and laying the groundwork for the development of subsequent generations of antisecretory agents. While newer and more specific drugs have since largely replaced it, the story of Methantheline bromide remains a testament to the power of chemical synthesis and rigorous pharmacological and clinical investigation in advancing medical therapy.

References

In Vitro Pharmacological Profile of Methantheline Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Methantheline bromide, a synthetic quaternary ammonium (B1175870) antimuscarinic agent. The document details its mechanism of action, receptor binding affinity, functional antagonism, and effects on intracellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action

Methantheline bromide functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. This inhibition of the parasympathetic nervous system leads to a reduction in smooth muscle contractility and glandular secretions.[2][3] Methantheline bromide is considered a non-selective muscarinic antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes (M1-M5).[4] Its therapeutic applications in treating conditions like peptic ulcers and hyperhidrosis stem from these anticholinergic properties.

Quantitative In Vitro Data

The in vitro pharmacological profile of Methantheline bromide has been characterized through various assays to determine its binding affinity and functional antagonism at human muscarinic acetylcholine receptors.

Receptor Binding Affinity

The binding affinity of Methantheline bromide for the five human muscarinic receptor subtypes (hM1-hM5) has been determined using radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the affinity of a compound for a receptor; a lower Kᵢ value indicates a higher binding affinity. The data presented in Table 1 are derived from competition binding experiments with the classical muscarinic antagonist N-methylscopolamine (NMS).[4]

Table 1: Methantheline Bromide Binding Affinity (Kᵢ) at Human Muscarinic Receptors [4]

| Receptor Subtype | logKᵢ (± S.E.) | Kᵢ (nM) |

| hM1 | 8.68 ± 0.14 | 2.09 |

| hM2 | 8.27 ± 0.07 | 5.37 |

| hM3 | 8.71 ± 0.15 | 1.95 |

| hM4 | 8.25 ± 0.11 | 5.62 |

| hM5 | 8.58 ± 0.07 | 2.63 |

Functional Antagonism

The functional antagonism of Methantheline bromide was assessed by its ability to inhibit the effects of acetylcholine (ACh) in functional assays. The equilibrium dissociation constant (Kₑ) from these functional experiments provides a measure of the antagonist's potency. The data in Table 2 demonstrate the competitive antagonism of Methantheline bromide against acetylcholine-induced responses.[4]

Table 2: Methantheline Bromide Functional Antagonism (Kₑ) at Human Muscarinic Receptors [4]

| Receptor Subtype | logKₑ (± S.E.) | Kₑ (nM) |

| hM1 | 9.53 ± 0.05 | 0.29 |

| hM2 | 8.79 ± 0.06 | 1.62 |

| hM3 | 8.43 ± 0.04 | 3.72 |

| hM4 | 9.33 ± 0.05 | 0.47 |

| hM5 | 8.80 ± 0.05 | 1.58 |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative in vitro data for Methantheline bromide.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Kᵢ values) of Methantheline bromide at the five human muscarinic receptor subtypes.[4]

-

Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing one of the five human muscarinic receptor subtypes (hM1-hM5) were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Competition Binding Assay:

-

Membrane preparations were incubated with a fixed concentration of the radioligand, [³H]-N-methylscopolamine ([³H]-NMS), a known muscarinic antagonist.

-

Increasing concentrations of unlabeled Methantheline bromide were added to the incubation mixture to compete with the radioligand for binding to the receptors.

-

The incubation was carried out at a specified temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of Methantheline bromide that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition curves. The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[4]

Functional Assays (Schild Analysis)

Functional assays were conducted to determine the potency of Methantheline bromide as a competitive antagonist (Kₑ values).[4]

-

Cell-Based Functional Assay: CHO-K1 cells expressing the respective human muscarinic receptor subtypes were used. The functional response to acetylcholine (ACh) was measured. This typically involves quantifying the mobilization of intracellular calcium for Gq-coupled receptors (M1, M3, M5) or the inhibition of adenylyl cyclase for Gi-coupled receptors (M2, M4).

-

Schild Analysis Protocol:

-

Concentration-response curves for the agonist acetylcholine (ACh) were generated in the absence of the antagonist.

-

Concentration-response curves for ACh were then generated in the presence of several fixed concentrations of Methantheline bromide.

-

The dose ratio, which is the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist, was calculated for each antagonist concentration.

-

A Schild plot was constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of Methantheline bromide.

-

-

Data Analysis: For a competitive antagonist, the Schild plot should be linear with a slope of unity. The pA₂, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response, is determined from the x-intercept of the Schild plot. The Kₑ is the antilog of the negative pA₂.[4]

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathways affected by Methantheline bromide and the general workflow of the experimental procedures.

Figure 1: M1, M3, and M5 Receptor Signaling Pathway and Inhibition by Methantheline Bromide.

Figure 2: M2 and M4 Receptor Signaling Pathway and Inhibition by Methantheline Bromide.

Figure 3: Experimental Workflow for a Radioligand Binding Assay.

References

- 1. Synthetic cholinergic blocking agents: Methantheline bromide, Propantheline bromide, Benztropine mesylate, Orphenadrine citrate, Biperidine hydrochloride | Pharmaguideline [pharmaguideline.com]

- 2. firsthope.co.in [firsthope.co.in]

- 3. What is Methantheline Bromide used for? [synapse.patsnap.com]

- 4. Characterization of methanthelinium binding and function at human M1-M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methantheline Bromide: A Technical Guide to its Interaction with Muscarinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methantheline (B1204047) bromide is a synthetic quaternary ammonium (B1175870) compound functioning as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Historically utilized for its antispasmodic and antisecretory properties, a comprehensive understanding of its interaction with the five muscarinic receptor subtypes (M1-M5) is critical for elucidating its therapeutic actions and side-effect profile. This technical guide provides an in-depth analysis of methantheline bromide's effects on mAChRs, presenting quantitative binding and functional data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways.

Mechanism of Action

Methantheline bromide exerts its pharmacological effects by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors.[1] This antagonism occurs at postganglionic parasympathetic neuroeffector sites, effectively blocking the actions of ACh on smooth muscle, cardiac muscle, and exocrine glands.[2] By preventing the activation of these G protein-coupled receptors, methantheline bromide mitigates the physiological responses mediated by the parasympathetic nervous system. The compound is considered non-selective, meaning it does not exhibit a strong preference for any single muscarinic receptor subtype.[2]

Quantitative Data: Binding Affinity and Functional Antagonism

The affinity of methantheline bromide for each of the five human muscarinic receptor subtypes (hM1-hM5) has been characterized through radioligand binding assays and functional studies. The data reveals that methantheline bromide binds to all five subtypes with nanomolar affinity in a competitive fashion.[2]

Radioligand Binding Affinity

In studies using [³H]N-methylscopolamine ([³H]NMS) as the radioligand, methantheline bromide competitively inhibited binding across all five human muscarinic receptor subtypes. The inhibition constants (Kᵢ) are presented in Table 1.[2]

| Receptor Subtype | logKᵢ (± S.E.) | Kᵢ (nM) |

| hM1 | 8.68 ± 0.14 | 2.09 |

| hM2 | 8.27 ± 0.07 | 5.37 |

| hM3 | 8.71 ± 0.15 | 1.95 |

| hM4 | 8.25 ± 0.11 | 5.62 |

| hM5 | 8.58 ± 0.07 | 2.63 |

| Table 1: Binding affinity (Kᵢ) of methantheline bromide for human muscarinic receptor subtypes. Data derived from competitive binding assays with [³H]NMS.[2] |

Functional Antagonism

Functional assays measuring the inhibition of acetylcholine-induced cellular responses provide the antagonist dissociation constant (Kₒ). These studies confirm the competitive antagonism of methantheline bromide and indicate a slight subtype preference for hM1 and hM4 receptors in a functional context.[2]

| Receptor Subtype | logKₒ (± S.E.) | Kₒ (nM) |

| hM1 | 9.53 ± 0.05 | 0.29 |

| hM2 | 8.79 ± 0.06 | 1.62 |

| hM3 | 8.43 ± 0.04 | 3.72 |

| hM4 | 9.33 ± 0.05 | 0.47 |

| hM5 | 8.80 ± 0.05 | 1.58 |

| Table 2: Functional antagonist affinity (Kₒ) of methantheline bromide at human muscarinic receptor subtypes.[2] |

Experimental Protocols

The following sections describe representative methodologies for the key experiments used to characterize the interaction of methantheline bromide with muscarinic receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound (methantheline bromide) by measuring its ability to displace a radiolabeled ligand from the muscarinic receptors.

3.1.1. Materials

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

-

Test Compound: Methantheline bromide.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Wash Buffer: Ice-cold PBS.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (B194438) (e.g., 1 µM).

-

Apparatus: 96-well filter plates with glass fiber filters, a cell harvester for rapid filtration, and a liquid scintillation counter.

3.1.2. Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of methantheline bromide in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).

-

Dilute the [³H]-NMS stock to a working concentration, typically near its dissociation constant (Kₐ), in assay buffer.

-

-

Assay Setup:

-

In a 96-well filter plate, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer, [³H]-NMS, and the cell membrane preparation.

-

Non-specific Binding (NSB): Add the high-concentration atropine solution, [³H]-NMS, and the cell membrane preparation.

-

Competition Binding: Add the various dilutions of methantheline bromide, [³H]-NMS, and the cell membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).

-

-

Filtration:

-

Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mat, and place it in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the methantheline bromide concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of methantheline bromide that inhibits 50% of the specific [³H]-NMS binding) from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate the muscarinic receptor signaling pathways and a typical experimental workflow.

Caption: Muscarinic receptor signaling pathways and the inhibitory action of methantheline bromide.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Competitive antagonism of methantheline bromide at the muscarinic receptor.

Conclusion

Methantheline bromide is a non-selective, competitive antagonist of all five muscarinic acetylcholine receptor subtypes, exhibiting nanomolar binding affinities. While it shows a slight functional preference for M1 and M4 subtypes, its broad activity profile accounts for both its therapeutic applications in hypersecretory and spastic conditions and its characteristic anticholinergic side effects. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers in pharmacology and drug development investigating muscarinic receptor modulators.

References

- 1. Synthetic cholinergic blocking agents: Methantheline bromide, Propantheline bromide, Benztropine mesylate, Orphenadrine citrate, Biperidine hydrochloride | Pharmaguideline [pharmaguideline.com]

- 2. Characterization of methanthelinium binding and function at human M1-M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of Methantheline Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Methantheline (B1204047) Bromide, an anticholinergic agent. The document outlines two primary synthetic pathways, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations.

Introduction

Methantheline bromide, with the chemical name N,N-Diethyl-N-methyl-2-[(9H-xanthen-9-ylcarbonyl)oxy]ethanaminium bromide, is a quaternary ammonium (B1175870) compound that functions as a muscarinic antagonist. It has been utilized for its antispasmodic properties, particularly in the treatment of gastrointestinal disorders. This guide details its synthesis for laboratory and research purposes.

Synthetic Pathways

Two principal pathways for the synthesis of methantheline bromide are described herein. The first is a two-step process involving an esterification followed by a quaternization, as first reported by Cusic and Robinson in 1951. The second is a one-step procedure detailed in a German patent.

Pathway 1: Two-Step Synthesis (Cusic & Robinson Method)

This classic synthesis involves the esterification of 9-xanthenecarboxylic acid with 2-diethylaminoethanol to form the intermediate β-diethylaminoethyl 9-xanthenecarboxylate, which is subsequently quaternized with methyl bromide to yield methantheline bromide.

Logical Workflow for the Two-Step Synthesis:

Caption: Workflow for the two-step synthesis of Methantheline Bromide.

Step 1: Synthesis of β-diethylaminoethyl 9-xanthenecarboxylate (Intermediate)

-

Reactants: A mixture of 9-xanthenecarboxylic acid and a slight excess of 2-diethylaminoethanol is prepared.

-

Solvent: A high-boiling point, non-polar solvent such as toluene (B28343) or xylene is used to facilitate the removal of water via azeotropic distillation.

-

Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

-

Procedure: The reaction mixture is heated to reflux in a flask equipped with a Dean-Stark apparatus to continuously remove the water formed during the esterification. The reaction is monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst and any unreacted carboxylic acid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude β-diethylaminoethyl 9-xanthenecarboxylate. The product can be further purified by vacuum distillation or column chromatography.

Step 2: Synthesis of Methantheline Bromide (Quaternization)

-

Reactant: The purified β-diethylaminoethyl 9-xanthenecarboxylate from the previous step is dissolved in a suitable aprotic solvent such as acetone (B3395972) or acetonitrile.

-

Reagent: An excess of methyl bromide is introduced into the solution.

-

Procedure: The reaction is typically carried out in a sealed pressure vessel due to the volatile and gaseous nature of methyl bromide. The mixture is stirred at room temperature or with gentle heating to facilitate the quaternization of the tertiary amine. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt.

-

Work-up and Purification: Once the reaction is complete, the precipitated solid, methantheline bromide, is collected by filtration. The crude product is then washed with the cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as isopropanol (B130326) or a mixture of ethanol (B145695) and diethyl ether, to yield the final product as a crystalline solid.[1]

Pathway 2: One-Step Synthesis (German Patent Method)

This method provides a more direct route to methantheline bromide by reacting the sodium salt of 9-xanthenecarboxylic acid with a pre-quaternized aminoethyl bromide derivative.

Synthesis Pathway Diagram:

Caption: One-step synthesis of Methantheline Bromide.

-

Reactants: Sodium 9-xanthenecarboxylate and diethyl-methyl-(2-bromoethyl)ammonium bromide are used as the starting materials.

-

Solvent: Isopropanol is used as the reaction solvent.

-

Procedure: A suspension of sodium 9-xanthenecarboxylate is prepared in isopropanol. To this suspension, diethyl-methyl-(2-bromoethyl)ammonium bromide is added with stirring. The reaction mixture is then heated for approximately 4 hours.

-

Work-up and Purification: During the reaction, sodium bromide precipitates out of the solution. After the heating period, the mixture is cooled, and the precipitated sodium bromide is removed by filtration. Upon further cooling of the filtrate, methantheline bromide crystallizes out. The product is collected by filtration to yield the final product.

Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis of methantheline bromide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 9-Xanthenecarboxylic Acid | C₁₄H₁₀O₃ | 226.23 | 220-222 | White to off-white solid |

| 2-Diethylaminoethanol | C₆H₁₅NO | 117.19 | -68 | Colorless liquid |

| β-Diethylaminoethyl 9-xanthenecarboxylate | C₂₀H₂₃NO₃ | 325.40 | N/A | Oily liquid or low-melting solid |

| Methyl Bromide | CH₃Br | 94.94 | -93.7 | Colorless gas |

| Methantheline Bromide | C₂₁H₂₆BrNO₃ | 420.34 | 175-176 [1] | White crystalline solid |

Reaction Data for One-Step Synthesis (per German Patent):

| Reactant | Amount | Molar Equivalent |

| Sodium 9-Xanthenecarboxylate | 248 g | 1.0 |

| Diethyl-methyl-(2-bromoethyl)ammonium bromide | 275 g | ~1.0 |

| Product (Methantheline Bromide) | 300 g | ~69% Yield |

Conclusion

This guide has detailed two effective laboratory-scale synthetic pathways for methantheline bromide. The two-step method by Cusic and Robinson offers a classic and versatile approach, while the one-step patent method provides a more streamlined process with a reported good yield. The choice of pathway may depend on the availability of starting materials, desired purity, and scale of the synthesis. Researchers and drug development professionals can utilize this information to effectively produce methantheline bromide for further study and application.

References

Methantheline Bromide: A Technical Guide to its Competitive Antagonism of Acetylcholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methantheline (B1204047) bromide is a synthetic quaternary ammonium (B1175870) compound that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). By reversibly binding to these receptors, it inhibits the physiological actions of acetylcholine, leading to a reduction in parasympathetic nervous system activity. This technical guide provides a comprehensive overview of the mechanism of action of methantheline bromide, including its binding affinity and functional antagonism at the five human muscarinic receptor subtypes (M1-M5). Detailed protocols for key experimental assays used to characterize this antagonism are provided, along with visualizations of the associated signaling pathways and experimental workflows.

Introduction

Methantheline bromide is a synthetic cholinergic blocking agent that has been utilized for its antispasmodic and antisecretory properties.[1] Its therapeutic effects are primarily attributed to its ability to act as a competitive antagonist of acetylcholine at muscarinic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, mediating a broad range of physiological functions.

Understanding the specific interactions of methantheline bromide with each of the five muscarinic receptor subtypes (M1-M5) is critical for a comprehensive understanding of its pharmacological profile, including its therapeutic efficacy and potential side effects. This document serves as a technical resource for researchers and drug development professionals, offering detailed data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Mechanism of Action: Competitive Antagonism

Methantheline bromide exerts its pharmacological effects by competing with the endogenous neurotransmitter, acetylcholine, for the same binding site on muscarinic receptors. As a competitive antagonist, methantheline bromide binds to the receptor but does not activate it, thereby preventing acetylcholine from binding and initiating downstream signaling cascades. This antagonism is reversible, and its effects can be overcome by increasing the concentration of acetylcholine.

The interaction of methantheline bromide with the orthosteric binding site of muscarinic receptors effectively blocks the conformational changes required for receptor activation and subsequent G protein coupling.

Quantitative Data: Binding Affinity and Functional Antagonism

The affinity of methantheline bromide for each of the five human muscarinic receptor subtypes (hM1-hM5) has been determined through radioligand binding assays. Similarly, its ability to functionally antagonize acetylcholine-induced responses has been quantified. The following tables summarize the key quantitative parameters.

Table 1: Binding Affinity of Methantheline Bromide for Human Muscarinic Receptor Subtypes

| Receptor Subtype | logK_I_ (± S.E.) | K_I_ (nM) |

| hM1 | 8.68 ± 0.14 | 2.09 |

| hM2 | 8.27 ± 0.07 | 5.37 |

| hM3 | 8.71 ± 0.15 | 1.95 |

| hM4 | 8.25 ± 0.11 | 5.62 |

| hM5 | 8.58 ± 0.07 | 2.63 |

Data from van der Tol et al., 2018.[1] K_I_ values were calculated from the reported logK_I_ values.

Table 2: Functional Antagonism of Methantheline Bromide at Human Muscarinic Receptor Subtypes

| Receptor Subtype | logK_B_ (± S.E.) | K_B_ (nM) |

| hM1 | 9.53 ± 0.05 | 0.29 |

| hM2 | 8.79 ± 0.06 | 1.62 |

| hM3 | 8.43 ± 0.04 | 3.72 |

| hM4 | 9.33 ± 0.05 | 0.47 |

| hM5 | 8.80 ± 0.05 | 1.58 |

Data from van der Tol et al., 2018.[1] K_B_ values were calculated from the reported logK_B_ values.

These data indicate that methantheline bromide binds to all five muscarinic receptor subtypes with nanomolar affinity and acts as a competitive antagonist with a slight preference for the hM1 and hM4 subtypes in functional assays.[1]

Experimental Protocols

The characterization of methantheline bromide's antagonist activity involves various in vitro assays. The following sections provide detailed, representative protocols for these key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (K_I_) of methantheline bromide by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

4.1.1. Materials

-

Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: Methantheline bromide.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates: Glass fiber filters pre-treated with polyethylenimine (PEI).

-

Microplate Scintillation Counter.

4.1.2. Procedure

-

Preparation of Reagents: Prepare serial dilutions of methantheline bromide in assay buffer. Dilute [³H]-NMS to a final concentration of approximately 0.2 nM and 2.0 nM in assay buffer.

-

Assay Setup: In a 96-well filter plate, add the following in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL [³H]-NMS, 100 µL membrane preparation.

-

Non-specific Binding: 50 µL atropine, 50 µL [³H]-NMS, 100 µL membrane preparation.

-

Competition Binding: 50 µL methantheline bromide dilution, 50 µL [³H]-NMS, 100 µL membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of methantheline bromide to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of methantheline bromide that inhibits 50% of the specific binding of [³H]-NMS) using non-linear regression analysis.

-

Calculate the inhibition constant (K_I_) using the Cheng-Prusoff equation: K_I_ = IC₅₀ / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of methantheline bromide to inhibit the increase in intracellular calcium concentration induced by acetylcholine in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

4.2.1. Materials

-

Cells: CHO cells stably expressing hM1, hM3, or hM5 receptors.

-

Agonist: Acetylcholine.

-

Antagonist: Methantheline bromide.

-

Calcium-sensitive dye: Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid: To prevent dye leakage.

-

96-well black-wall, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling.

4.2.2. Procedure

-

Cell Plating: Seed the cells into 96-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and incubate the cells with Fluo-4 AM loading solution (containing probenecid) in the dark at 37°C for 1 hour.

-

Compound Addition:

-

Wash the cells with assay buffer.

-

Add serial dilutions of methantheline bromide to the wells and incubate for 15-30 minutes.

-

-

Signal Detection:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of acetylcholine (typically the EC₈₀) to all wells.

-

Measure the fluorescence intensity over time to monitor the change in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the acetylcholine response against the log concentration of methantheline bromide.

-

Determine the IC₅₀ value from the concentration-response curve.

-

Calculate the functional antagonism constant (K_B_) using the Schild equation.

-

Inositol (B14025) Phosphate (B84403) Accumulation Assay

This assay provides another measure of functional antagonism at Gq-coupled muscarinic receptors by quantifying the inhibition of acetylcholine-stimulated production of inositol phosphates, a downstream second messenger.

4.3.1. Materials

-

Cells: CHO cells stably expressing hM1, hM3, or hM5 receptors.

-

Radiolabel: [³H]-myo-inositol.

-

Agonist: Acetylcholine.

-

Antagonist: Methantheline bromide.

-

Stimulation Buffer: HBSS with 10 mM LiCl (to inhibit inositol monophosphatase).

-

Lysis Buffer: 0.1 M formic acid.

-

Anion exchange chromatography columns.

-

Scintillation counter.

4.3.2. Procedure

-

Cell Labeling: Culture cells in the presence of [³H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing various concentrations of methantheline bromide for 15 minutes.

-

Stimulation: Add acetylcholine to the wells and incubate for 30-60 minutes at 37°C.

-

Lysis and Extraction: Terminate the reaction by adding ice-cold lysis buffer. Collect the cell lysates.

-

Separation of Inositol Phosphates: Apply the lysates to anion exchange columns. Wash the columns and elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-